Bifendate vs. Bicyclol: Non-Inferiority for HBV Virological and Biochemical Endpoints
In a Cochrane systematic review of one randomized clinical trial comparing Bifendate with Bicyclol for chronic hepatitis B over a 3-month follow-up, there was no evidence of Bicyclol's superiority for key endpoints [1]. Specifically, for loss of HBeAg, the risk ratio (RR) was 1.38 (95% CI 0.95 to 2.00); for HBeAg seroconversion, RR was 1.44 (95% CI 0.90 to 2.29); and for loss of HBV DNA, RR was 1.19 (95% CI 0.93 to 1.53). Furthermore, normalization rates for ALT (RR 0.88, 95% CI 0.70 to 1.11) and AST (RR 0.97, 95% CI 0.79 to 1.20) were not statistically different between the two treatments.
| Evidence Dimension | Virological and biochemical endpoints in chronic hepatitis B |
|---|---|
| Target Compound Data | Bifendate: Not inferior to comparator for all outcomes. |
| Comparator Or Baseline | Bicyclol |
| Quantified Difference | Loss of HBeAg (RR 1.38, 95% CI 0.95-2.00); HBeAg Seroconversion (RR 1.44, 95% CI 0.90-2.29); Loss of HBV DNA (RR 1.19, 95% CI 0.93-1.53); ALT normalization (RR 0.88, 95% CI 0.70-1.11); AST normalization (RR 0.97, 95% CI 0.79-1.20). |
| Conditions | Randomized clinical trial in patients with chronic hepatitis B; 3-month follow-up. |
Why This Matters
Procurement decisions should not assume Bicyclol provides superior efficacy; Bifendate remains a clinically validated and non-inferior option for these outcomes.
- [1] Wu T, Xie L, Liu GJ, Hao B, Harrison RA. Bicyclol for chronic hepatitis B. Cochrane Database Syst Rev. 2006 Oct 18;(4):CD004480. doi: 10.1002/14651858.CD004480.pub2. View Source
